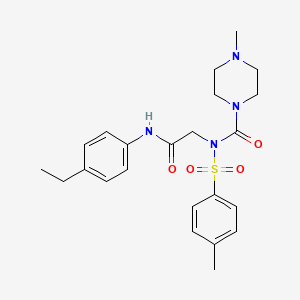

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

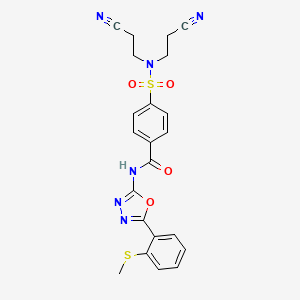

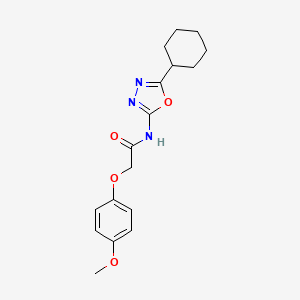

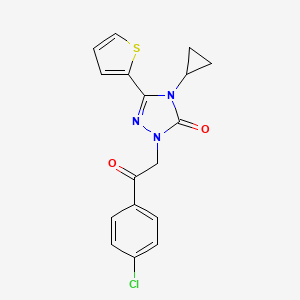

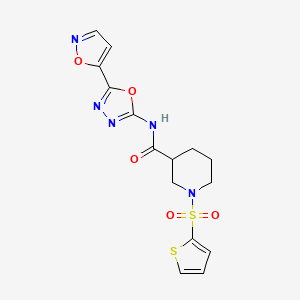

The compound is a complex organic molecule that likely contains an amide group (-CONH2), a piperazine ring (a six-membered ring with two nitrogen atoms), and a tosyl group (a sulfur-containing group derived from toluenesulfonic acid). These functional groups can confer various properties to the compound, depending on their arrangement and the presence of other functional groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the amide group, and the attachment of the tosyl group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the piperazine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Wissenschaftliche Forschungsanwendungen

- The synthesized complex involving this compound has been investigated for its antibacterial properties . Researchers have explored its effectiveness against various bacterial strains, shedding light on its potential as an antimicrobial agent.

- The compound forms an ion-associate complex with sodium tetraphenyl borate. This complex was characterized using physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry. Understanding ion-associate interactions is crucial for studying bioactive molecules and their receptor interactions .

- Researchers have employed density functional theory (DFT) to compute the ground state electronic characteristics of the complex. The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) frontier molecular orbitals were analyzed, providing insights into its electronic properties. Additionally, UV absorption peaks were detected for both configurations of the complex .

- While not directly related to this specific compound, studies on thiazole derivatives have explored their pharmacological activities. Efforts have been made to combat antimicrobial and anticancer drug resistance by investigating newly synthesized derivatives .

- Spectroscopic methods, including FT-IR (Fourier-transform infrared spectroscopy) and 1H-NMR (proton nuclear magnetic resonance), were used to characterize the structure of the complex. These techniques provide valuable information about molecular bonds and functional groups .

- Although specific applications beyond antibacterial activity are not explicitly mentioned, understanding the chemical properties and behavior of this compound contributes to drug development. Further research may explore its potential in treating other diseases or conditions .

Antibacterial Activity

Ion-Associate Complex Formation

Computational Study and Electronic Characteristics

Thiazole Derivatives and Pharmacological Activities

Chemical Structure Characterization

Biological Significance and Drug Development

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-ethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-4-19-7-9-20(10-8-19)24-22(28)17-27(23(29)26-15-13-25(3)14-16-26)32(30,31)21-11-5-18(2)6-12-21/h5-12H,4,13-17H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYZWUILTARJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

![(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2552588.png)

![tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate](/img/structure/B2552589.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552590.png)

![1-((1R,5S)-8-(2-(4-bromophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2552596.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552598.png)